5-Chloro-N-(2,6-dichlorophenyl)-2-hydroxybenzamide is a chemical compound belonging to the class of salicylamides. It features a chloro-substituted aromatic ring and a hydroxyl group, which contribute to its potential biological activity. The compound is characterized by its specific structural arrangement, which influences its reactivity and interactions in various chemical environments.
The compound can be synthesized from 5-chloro salicylic acid and appropriate amines through various chemical reactions. The synthesis methods often involve refluxing in organic solvents or using microwave-assisted techniques to enhance yield and purity.
5-Chloro-N-(2,6-dichlorophenyl)-2-hydroxybenzamide is classified as an organic compound, specifically a derivative of salicylamide. It is categorized under the broader category of pharmaceuticals due to its potential applications in medicinal chemistry.
The synthesis of 5-Chloro-N-(2,6-dichlorophenyl)-2-hydroxybenzamide typically involves:
The procedure generally includes dissolving the starting materials in the solvent, adding phosphorus trichloride gradually, and maintaining the reaction under controlled temperatures (typically around 100°C) for a specified duration (e.g., 20 minutes). After cooling, the product is isolated through filtration and recrystallization from ethanol to achieve high purity.
The molecular formula of 5-Chloro-N-(2,6-dichlorophenyl)-2-hydroxybenzamide is CHClN\O. Its structure features:
Crystallographic studies reveal that the compound exhibits specific bond lengths and angles characteristic of hydrogen bonding interactions that stabilize its structure. The presence of intramolecular hydrogen bonds can influence its physical properties and reactivity.
5-Chloro-N-(2,6-dichlorophenyl)-2-hydroxybenzamide can participate in various chemical reactions:
The reactions are typically conducted in organic solvents with appropriate catalysts or reagents to facilitate desired transformations. Monitoring can be achieved using techniques such as thin-layer chromatography or high-performance liquid chromatography.
The mechanism of action for 5-Chloro-N-(2,6-dichlorophenyl)-2-hydroxybenzamide primarily involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions due to its aromatic structure.
Studies suggest that compounds with similar structures exhibit inhibitory effects on specific enzymes or receptors, potentially leading to therapeutic effects against certain diseases. The detailed mechanism often requires further pharmacological investigation.
5-Chloro-N-(2,6-dichlorophenyl)-2-hydroxybenzamide has potential applications in:
5-Chloro-N-(2,6-dichlorophenyl)-2-hydroxybenzamide represents a structurally sophisticated subclass of halogenated salicylanilides characterized by a conserved benzamide core modified with strategically positioned halogen atoms. This molecular architecture features three chlorine substituents: one at the 5-position of the salicyloyl ring and two ortho-chlorines on the anilide ring, creating a trihalogenated framework that distinguishes it from simpler mono- or dihalogenated analogs like 5-chloro-2-hydroxy-N-(4-chlorophenyl)benzamide (CAS 1147-98-4) [1] [8]. The compound adopts a near-planar conformation in crystalline states, stabilized by an intramolecular hydrogen bond between the amide carbonyl and the ortho-hydroxy group (O-H···O=C), forming a pseudo-six-membered ring. This conformational rigidity is critical for target engagement, as demonstrated in crystallographic studies of related salicylanilides where dihedral angles between aromatic rings typically range from 4.96° to 23.69° depending on the N-substituent [7].
Table 1: Structural and Physicochemical Comparison of Halogenated Benzamide Analogs
| Compound | Molecular Formula | log P | Aromatic Substitution Pattern | Key Structural Features |
|---|---|---|---|---|
| 5-Chloro-N-(2,6-dichlorophenyl)-2-hydroxybenzamide | C₁₃H₈Cl₃NO₂ | ~4.5* | 5-Cl (salicyl); 2,6-Cl₂ (anilide) | Ortho-Cl steric effects; planar conformation |
| 5-Chloro-N-(4-chlorophenyl)-2-hydroxybenzamide | C₁₃H₉Cl₂NO₂ | 3.74 | 5-Cl (salicyl); 4-Cl (anilide) | Reduced steric hindrance; higher rotational freedom |
| N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide | C₁₇H₁₀Cl₂F₆N₂O | 5.27 | Dichloro-cinnamoyl; bis-CF₃ anilide | Extended conjugation; enhanced lipophilicity |
*Estimated based on structural analogs [4] [8].
Structure-activity relationship (SAR) studies reveal that ortho-chlorine atoms on the anilide ring impose significant steric constraints that:
The lipophilic efficiency (LipE) of this compound is substantially enhanced compared to non-halogenated benzamides, with calculated log P values exceeding 4.5 due to the cumulative effect of three chlorine atoms. This positions the compound favorably within drug-like chemical space despite higher molecular weight (MW=314.5 g/mol), aligning with medicinal chemistry principles for membrane penetration [4].
Halogenated salicylanilides emerged as privileged scaffolds in antimicrobial chemotherapy following the serendipitous discovery of niclosamide's anthelmintic properties in the 1950s. Early analogs featured simple mono- or dihalogenation patterns, with 4',5-dichlorosalicylanilide (DCSA) advancing as a topical antifungal and antiplaque agent marketed as "Tricosept" [1] [8]. The 1980s witnessed strategic halogen repositioning to ortho-positions on the anilide ring, culminating in the synthesis of 5-chloro-N-(2,6-dichlorophenyl)-2-hydroxybenzamide. This modification was driven by crystallographic evidence demonstrating that ortho-chlorines enforced coplanarity essential for disrupting bacterial membrane integrity [7].
The compound's mechanistic evolution reflects three developmental phases:
Table 2: Evolution of Halogenated Salicylanilides in Drug Discovery
| Generation | Time Period | Representative Compounds | Primary Therapeutic Focus | Key Limitations |
|---|---|---|---|---|
| First | 1950s-1970s | Niclosamide; 4',5-Dichlorosalicylanilide | Anthelmintics; Topical antifungals | Limited systemic absorption |
| Second | 1980s-2000s | 5-Chloro-N-(3-trifluoromethylphenyl) analogs | MRSA antibacterials | Cytotoxicity in mammalian cells |
| Third | 2010-Present | 5-Chloro-N-(2,6-dichlorophenyl)-2-hydroxybenzamide | Signaling modulators; Anticancer agents | Undefined molecular targets |
The compound's antibacterial potency against multi-drug resistant pathogens was validated through time-kill assays against clinical MRSA isolates (SA 630, SA 3202), demonstrating concentration-dependent bactericidal effects at 2-4× MIC values (1-2 μg/mL). This exceeded benchmark drugs like vancomycin in eradication kinetics, reducing bacterial loads by >3 log10 CFU/mL within 4 hours at 4× MIC concentrations [2]. Nevertheless, advancement as an anti-infective was hampered by cytotoxicity concerns observed in primary mammalian cell screens [4].
Despite decades of investigation, 5-Chloro-N-(2,6-dichlorophenyl)-2-hydroxybenzamide presents persistent research challenges that limit translational applications. The most critical gap involves the ambiguous target landscape. While patented as a Wnt/β-catenin pathway modulator for NASH and oncology [3], the precise molecular interactors remain unmapped. Potential targets include frizzled receptors (FZD) and β-catenin degradation complexes, but confirmatory binding studies are absent. This contrasts with structurally simplified analogs where crystallographic evidence confirms enzyme inhibition, such as salicylanilide inhibition of S. aureus sortase A with IC₅₀ values of 1.8 μM [2].
Three priority research domains warrant urgent investigation:
The compound's privileged yet problematic scaffold necessitates innovative delivery strategies. Encapsulation in pH-responsive nanoparticles could circumvent cytotoxicity while enhancing tumor accumulation, leveraging the molecule's ionizability (predicted pKₐ 8.2±0.5 for phenolic OH). Additionally, comprehensive conformational studies comparing solution vs. solid-state dynamics are lacking. Crystallographic data confirms that N-benzyl analogs adopt bent conformations disrupting intramolecular H-bonding [7], but the 2,6-dichloro substitution likely enforces planarity that may be incompatible with certain target binding pockets.
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5